molecular formula C20H27N5O B6000353 2-piperidin-1-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide

2-piperidin-1-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide

Cat. No.: B6000353
M. Wt: 353.5 g/mol
InChI Key: IKUNWRFNSJUNAT-UHFFFAOYSA-N
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Description

2-piperidin-1-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide is a complex organic compound that features a piperidine ring, a triazole ring, and an indene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, phosphoric tribromide, and dibromisocyanuric acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-piperidin-1-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-piperidin-1-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-piperidin-1-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide is unique due to its combination of piperidine, triazole, and indene moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-piperidin-1-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-16(13-25-15-21-14-22-25)23-19(26)20(24-9-5-2-6-10-24)11-17-7-3-4-8-18(17)12-20/h3-4,7-8,14-16H,2,5-6,9-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUNWRFNSJUNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)NC(=O)C2(CC3=CC=CC=C3C2)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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